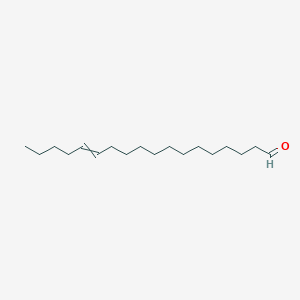
Octadec-13-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-13-enal, also known as (13E)-13-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond at the 13th position. This compound is notable for its presence in various natural products and its applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadec-13-enal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, octadec-13-enol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of olefins followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octadec-13-enoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Octadec-13-enoic acid.
Reduction: Octadec-13-enol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadec-13-enal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octadec-13-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to behavioral changes . The exact molecular targets and pathways can vary depending on the specific application and organism .
Vergleich Mit ähnlichen Verbindungen
9-Octadecenal: Another long-chain aldehyde with a double bond at the 9th position.
cis-13-Octadecenal: The cis isomer of octadec-13-enal, differing in the configuration around the double bond.
Comparison: this compound is unique due to its specific double bond position and its trans configuration. This gives it distinct chemical and physical properties compared to its isomers and other long-chain aldehydes. For instance, the trans configuration can influence its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C18H34O |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadec-13-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3 |
InChI-Schlüssel |
QIRGIHPYVVKWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)
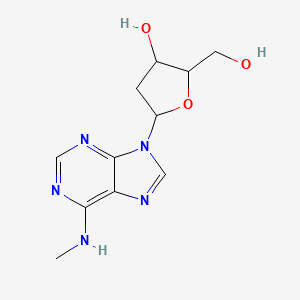
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
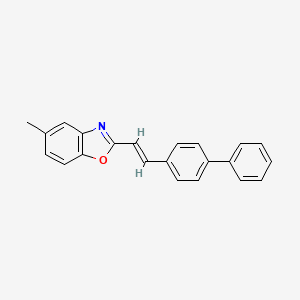
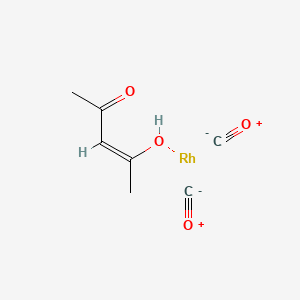
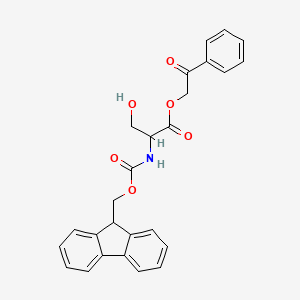
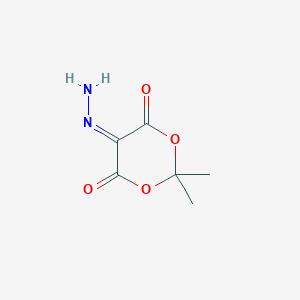
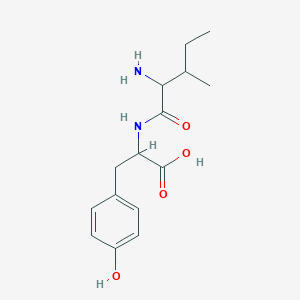
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
